molecular formula C10H12BrNO B13275666 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13275666
M. Wt: 242.11 g/mol
InChI Key: YYOBYGNOVQLNEE-UHFFFAOYSA-N
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Description

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenol with bromine to form 8-bromo-2-ethylphenol. This intermediate is then subjected to cyclization with formaldehyde and an amine to yield this compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the bromination of 2-ethylphenol, followed by cyclization with formaldehyde and an amine. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted benzoxazines with various functional groups.

    Oxidation Reactions: Products include oxides or quinones.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl group in the compound’s structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
  • 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H12BrNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3

InChI Key

YYOBYGNOVQLNEE-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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